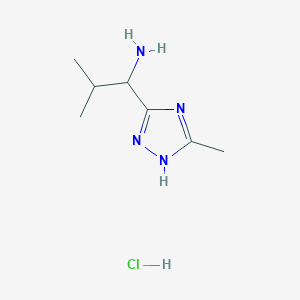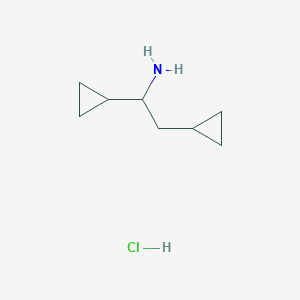![molecular formula C10H12N2O4S B13500039 4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid CAS No. 120237-88-9](/img/structure/B13500039.png)
4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its unique functional groups, including a carboxylic acid, an amide, and an allyl ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Allyl Ether Group: This step involves the reaction of the thiazole derivative with allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Amide Bond: The amide bond can be formed through the reaction of the thiazole derivative with an appropriate amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl ether group, using nucleophiles like thiols or amines.
Hydrolysis: The amide and ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Thiols, amines, potassium carbonate, DMF (dimethylformamide).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Thiazole derivatives with substituted allyl groups.
Hydrolysis: Carboxylic acids, amines.
Aplicaciones Científicas De Investigación
4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with signaling pathways, such as the NF-κB pathway, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-2-({[(prop-2-yn-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.
4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-oxazole-5-carboxylic acid: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
4-methyl-2-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid is unique due to its combination of functional groups and the presence of both sulfur and nitrogen in the thiazole ring. This gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
120237-88-9 |
|---|---|
Fórmula molecular |
C10H12N2O4S |
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
4-methyl-2-[(prop-2-enoxycarbonylamino)methyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4S/c1-3-4-16-10(15)11-5-7-12-6(2)8(17-7)9(13)14/h3H,1,4-5H2,2H3,(H,11,15)(H,13,14) |
Clave InChI |
WXQVSGYXIBJUSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)CNC(=O)OCC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


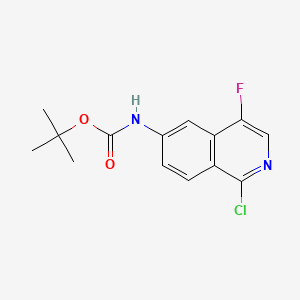
![rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol](/img/structure/B13499971.png)
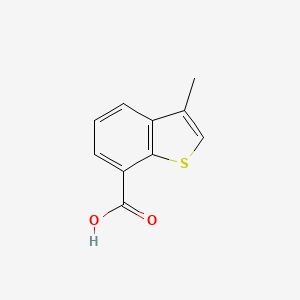
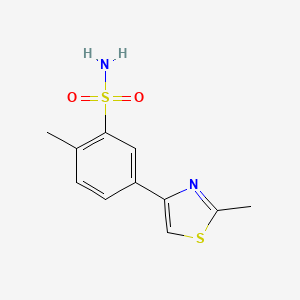
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
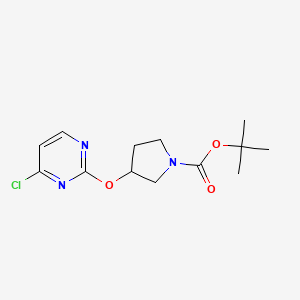
![[4-(Difluoromethyl)-3-methoxyphenyl]methanol](/img/structure/B13500014.png)
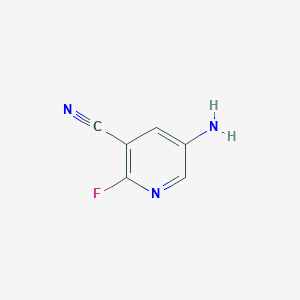
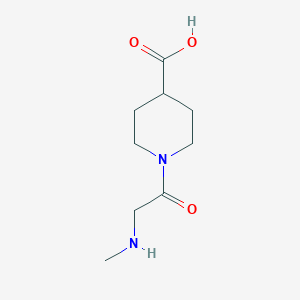
![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)
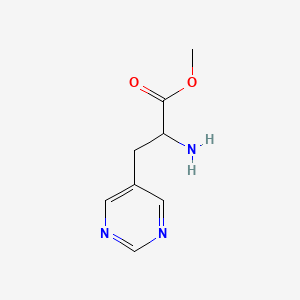
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)
